molecular formula C11H9BrO2S B12434045 Ethyl 4-bromobenzo[b]thiophene-3-carboxylate

Ethyl 4-bromobenzo[b]thiophene-3-carboxylate

Cat. No.: B12434045
M. Wt: 285.16 g/mol
InChI Key: AJAVWXGGQFOGPV-UHFFFAOYSA-N
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Description

Ethyl 4-bromobenzo[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C11H9BrO2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromobenzo[b]thiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzo[b]thiophene followed by esterification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step involves reacting the brominated intermediate with ethanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, would be carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]thiophene derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Ethyl 4-bromobenzo[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-bromobenzo[b]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bromine atom and ester group can participate in various interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
  • Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • 3-Bromobenzo[b]thiophene

Uniqueness

Ethyl 4-bromobenzo[b]thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in synthesizing specialized compounds for targeted applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

ethyl 4-bromo-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-2-14-11(13)7-6-15-9-5-3-4-8(12)10(7)9/h3-6H,2H2,1H3

InChI Key

AJAVWXGGQFOGPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C(=CC=C2)Br

Origin of Product

United States

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